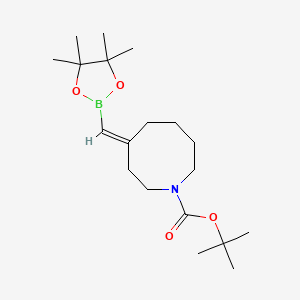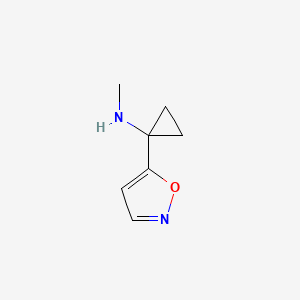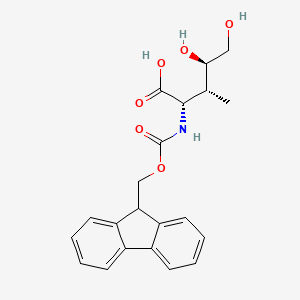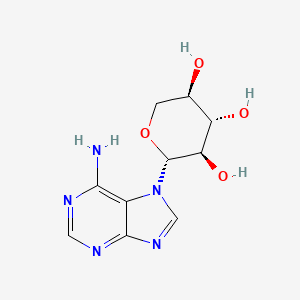
(4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid is a heterocyclic compound that combines the structural features of imidazole and benzothiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde, followed by cyclization and subsequent functionalization. One common method involves the use of a one-pot multicomponent reaction, which includes the following steps:
Condensation: 2-aminobenzothiazole reacts with an aldehyde in the presence of a catalyst such as acetic acid.
Cyclization: The intermediate undergoes cyclization to form the imidazo[2,1-b][1,3]benzothiazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave irradiation, and other advanced techniques to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylacetic acid moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Various halides or nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
Biologically, this compound has shown promise in various assays for its potential anti-cancer, anti-inflammatory, and antimicrobial activities. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for use in polymer synthesis and other industrial applications.
Mechanism of Action
The mechanism of action of (4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]benzothiazole derivatives: These compounds share the core structure but differ in their functional groups, leading to variations in their biological activities.
Benzothiazole derivatives: These compounds lack the imidazole ring but retain the benzothiazole core, resulting in different chemical and biological properties.
Phenylacetic acid derivatives: These compounds have the phenylacetic acid moiety but lack the heterocyclic rings, leading to distinct reactivity and applications.
Uniqueness
(4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid is unique due to its combination of imidazole and benzothiazole rings, which confer specific chemical and biological properties. This dual-ring system allows for versatile reactivity and the potential for diverse applications in various fields.
Properties
CAS No. |
81950-33-6 |
|---|---|
Molecular Formula |
C17H12N2O2S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(4-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C17H12N2O2S/c20-16(21)9-11-5-7-12(8-6-11)13-10-19-14-3-1-2-4-15(14)22-17(19)18-13/h1-8,10H,9H2,(H,20,21) |
InChI Key |
FBDLAZNBUYBADZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B12931913.png)

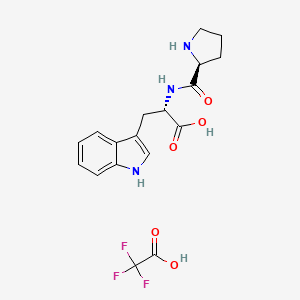
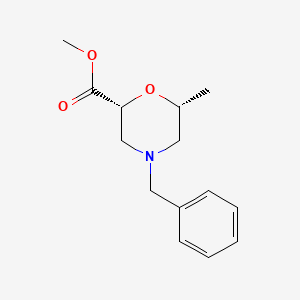
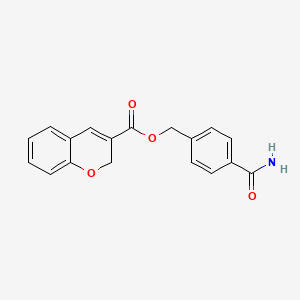
![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12931950.png)

![2-[2-(Dimethylamino)ethoxy]-3-[(4-methoxyphenyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12931964.png)
